molecular formula C16H22ClN3O2 B052152 伦扎必利 CAS No. 112727-80-7

伦扎必利

货号 B052152
CAS 编号: 112727-80-7
分子量: 323.82 g/mol
InChI 键: GZSKEXSLDPEFPT-IINYFYTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Renzapridum, specifically [3H] renzapridum (BRL 24924), involves catalytic tritio dehalogenation of a corresponding halogenated analogue. This process achieves high specific activity tritiated Renzapridum suitable for receptor binding studies (Freer & Nash, 1997).

Molecular Structure Analysis

Renzapridum's pharmacological profile is partly determined by its molecular structure, which interacts with serotonin receptors. It acts as a full serotonin 5-HT4 receptor agonist on the gut and a 5-HT3 receptor antagonist. Its structure facilitates selective affinity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors, influencing its gut motility-stimulating actions (Meyers & Hickling, 2008).

Chemical Reactions and Properties

Renzapridum undergoes limited metabolism by liver microsomes, indicating minimal non-microsomal metabolism. Its metabolic products have much lower affinity for 5-HT receptors compared to Renzapridum, suggesting that its therapeutic profile is unlikely to be affected by its minor metabolites or interactions with major drug-metabolizing enzymes in the liver at therapeutic doses (Meyers & Hickling, 2008).

Physical Properties Analysis

Renzapridum's physical properties, including its solubility, stability, and form, play a crucial role in its bioavailability and pharmacokinetics. However, specific details on the physical properties of Renzapridum were not directly found in the available literature. Generally, these properties would influence how Renzapridum is formulated and administered for clinical or research purposes.

Chemical Properties Analysis

The chemical properties of Renzapridum, including its reactivity with other compounds, stability under various conditions, and interaction with biological molecules, underpin its mechanism of action as a prokinetic agent and 5-HT receptor modulator. Its selective inhibition and activation of serotonin receptors are key to its effect on gastrointestinal motility and transit, as demonstrated in pharmacological studies (Meyers & Hickling, 2008).

科学研究应用

作用机制和治疗潜力

伦扎必利作为混合型 5-羟色胺 4 型 (5-HT4) 激动剂和 5-HT3 受体拮抗剂,已证明对胃肠道动力和转运有刺激作用。这种双重作用有助于其在管理 IBS 症状中的治疗功效,特别是便秘型 IBS (C-IBS) 和混合型 IBS。包括 II 期研究在内的临床评估表明伦扎必利对这些疾病患者的症状和排便习惯有潜在的益处 (Scarpellini & Tack, 2008; Camilleri 等人,2004 年)。

药理学和代谢

伦扎必利的药理学特征已被广泛表征,揭示了其对血清素能受体的选择性,特别是人 5-HT3 和豚鼠 5-HT4 受体。它的代谢产物,主要是伦扎必利 N-氧化物及其对映异构体,对所有 5-HT 受体的亲和力要低得多,这表明伦扎必利的代谢物很小,不太可能对其治疗特征做出显着贡献。值得注意的是,伦扎必利不会在临床上相关的浓度下抑制主要的细胞色素 P450 (CYP) 药物代谢酶,这表明药物相互作用的可能性很低 (Meyers & Hickling, 2008)。

临床疗效和安全性概况

虽然伦扎必利已被研究其治疗 IBS 的疗效,但一项涵盖 2528 例患者的随机对照试验的荟萃分析评估了其疗效和耐受性。分析得出的结论是,伦扎必利在缓解 IBS 症状方面未显示出优于安慰剂,但与安慰剂相比,腹泻和因不良反应而退出治疗的发生率显着。这一结果表明,虽然伦扎必利可能提供一些治疗益处,但其使用可能会受到某些患者群体耐受性的限制 (Mozaffari, Nikfar, & Abdollahi, 2014)。

属性

IUPAC Name

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKEXSLDPEFPT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318522
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Renzapride

CAS RN

112727-80-7
Record name Renzapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112727-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Renzapride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENZAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。